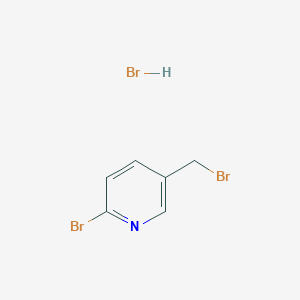
2-Bromo-5-(bromomethyl)pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(bromomethyl)pyridine hydrobromide is a pyridine derivative with the molecular formula C6H6Br2N·HBr. This compound is known for its utility in various chemical synthesis processes, particularly in the preparation of more complex organic molecules. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)pyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes the use of hydrobromic acid and bromine in the presence of a solvent like xylene. The reaction is carried out under reflux conditions with azeotropic removal of water .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(bromomethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(bromomethyl)pyridine, while reaction with potassium cyanide would produce 2-cyano-5-(bromomethyl)pyridine.
Aplicaciones Científicas De Investigación
2-Bromo-5-(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of probes and ligands for biological studies, particularly in the investigation of enzyme mechanisms and receptor-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Bromo-5-(bromomethyl)pyridine hydrobromide exerts its effects is primarily through its reactivity as an electrophile. The bromine atoms in the molecule are highly reactive towards nucleophiles, allowing the compound to participate in a variety of substitution reactions. This reactivity is exploited in the synthesis of more complex molecules, where the compound acts as a key intermediate .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2,5-Dibromopyridine: Contains two bromine atoms on the pyridine ring but does not have the bromomethyl group, leading to different reactivity patterns.
2-Bromopyridine: A simpler compound with only one bromine atom, used in various cross-coupling reactions.
Uniqueness
2-Bromo-5-(bromomethyl)pyridine hydrobromide is unique due to the presence of both a bromine atom and a bromomethyl group on the pyridine ring. This dual functionality allows for greater versatility in chemical synthesis, enabling the formation of a wider range of products compared to its simpler analogs .
Propiedades
Fórmula molecular |
C6H6Br3N |
|---|---|
Peso molecular |
331.83 g/mol |
Nombre IUPAC |
2-bromo-5-(bromomethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H |
Clave InChI |
NLPKROFUXNVGMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CBr)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
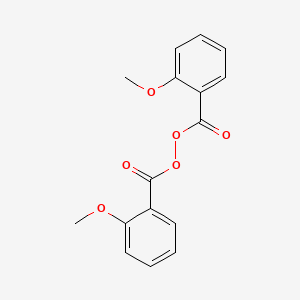

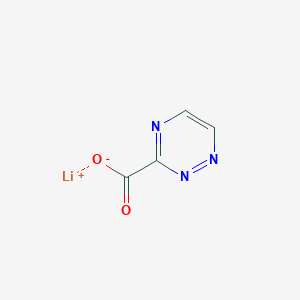

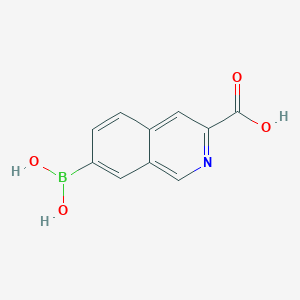
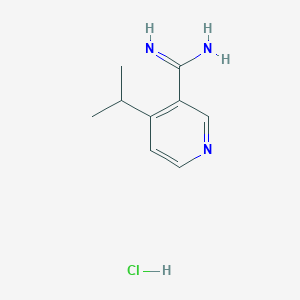
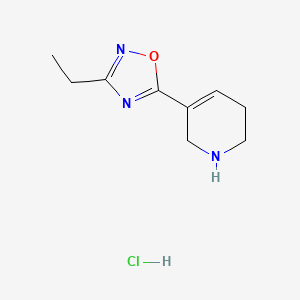
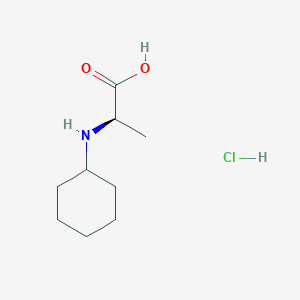

![5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15331264.png)
![ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15331272.png)
